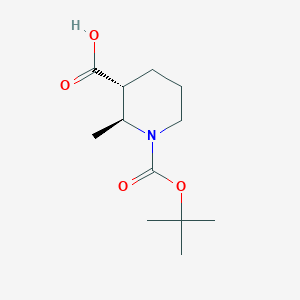
methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
Descripción general
Descripción
“Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate” is a chemical compound. The molecule contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring with two fluorine atoms attached at the 2nd and 4th positions. It also contains a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Aplicaciones Científicas De Investigación
1. Polymorphism in Pharmaceutical Compounds
Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is studied for its polymorphic forms in pharmaceutical compounds. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, are utilized to characterize the subtle structural differences between these forms, which exhibit similar spectra and diffraction patterns. This research highlights the challenges in analytical and physical characterization techniques due to the very close similarities between the polymorphic forms of pharmaceutical compounds (Vogt et al., 2013).
2. Chemical Reactivity and Derivative Formation
Studies investigate the reactivity of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate with various mono- and difunctional nucleophiles. This research explores the formation of diverse acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, contributing to the understanding of the chemical reactivity and potential applications in the synthesis of complex organic molecules (Sokolov & Aksinenko, 2010).
3. Fluorescence Derivatisation for Biological Assays
Research into the derivatisation of amino acids with 3-(naphthalen-1-ylamino)propanoic acid explores the potential of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate derivatives as fluorescent derivatising agents. The resultant amino acid derivatives exhibit strong fluorescence, potentially enhancing the applicability of these compounds in biological assays and molecular imaging (Frade et al., 2007).
4. Asymmetric Biocatalysis in Drug Research
Studies in asymmetric biocatalysis focus on the application of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in the production of pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid (S-APA), an important component of certain medications. This research enhances the understanding of chiral catalysis and the stereoselective synthesis of enantiopure compounds, with implications for the pharmaceutical industry (Li et al., 2013).
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVYINTUREYJH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | |
CAS RN |
831191-82-3 | |
| Record name | methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















